molecular formula C16H16F3NO B2360132 (4-Cyclopropylidenepiperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone CAS No. 2097922-46-6

(4-Cyclopropylidenepiperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone

Cat. No.: B2360132
CAS No.: 2097922-46-6
M. Wt: 295.305
InChI Key: NSXJHMUGWQLUIX-UHFFFAOYSA-N
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Description

(4-Cyclopropylidenepiperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a synthetic organic compound with the molecular formula C16H16F3NO. This compound features a piperidine ring substituted with a cyclopropylidene group and a trifluoromethylphenyl group. The presence of the trifluoromethyl group is particularly noteworthy due to its significant impact on the compound’s chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclopropylidenepiperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for cyclopropanation and Friedel-Crafts acylation to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-Cyclopropylidenepiperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Cyclopropylidenepiperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of (4-Cyclopropylidenepiperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (4-Cyclopropylidenepiperidin-1-yl)(4-fluorophenyl)methanone
  • (4-Cyclopropylidenepiperidin-1-yl)(4-chlorophenyl)methanone
  • (4-Cyclopropylidenepiperidin-1-yl)(4-bromophenyl)methanone

Uniqueness

The presence of the trifluoromethyl group in (4-Cyclopropylidenepiperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone distinguishes it from similar compounds. This group significantly enhances the compound’s stability, lipophilicity, and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(4-cyclopropylidenepiperidin-1-yl)-[4-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO/c17-16(18,19)14-5-3-13(4-6-14)15(21)20-9-7-12(8-10-20)11-1-2-11/h3-6H,1-2,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXJHMUGWQLUIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1=C2CCN(CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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